Methyl diazoacetate

Description

The exact mass of the compound this compound is 100.027277375 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

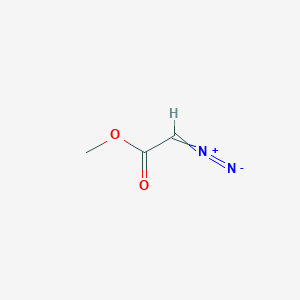

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-diazoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c1-7-3(6)2-5-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVRMHJOEYRXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700979 | |

| Record name | 2-Diazonio-1-methoxyethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6832-16-2 | |

| Record name | 2-Diazonio-1-methoxyethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Diazoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl diazoacetate (CAS No. 6832-16-2) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a precursor to methyl carbene.[1] This functionality allows for its application in a wide array of chemical transformations, including cyclopropanations, X-H bond insertions, and 1,3-dipolar cycloadditions.[1][2] Its utility is particularly noted in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.[1] However, its application requires careful handling due to its toxic and potentially explosive nature.[2][3] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and mechanistic diagrams to facilitate its effective and safe use in a research setting.

Chemical and Physical Properties

This compound is a yellow liquid at room temperature and is known for its sensitivity to light and heat.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 6832-16-2 | [4] |

| Molecular Formula | C₃H₄N₂O₂ | [4] |

| Molecular Weight | 100.08 g/mol | [4] |

| Boiling Point | 39-43 °C at 10 mmHg | [2] |

| Solubility | Soluble in diethyl ether, dichloromethane (B109758), chloroform, benzene | [2] |

| Appearance | Yellow liquid | [1] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods. The expected spectral characteristics are summarized below.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | A singlet corresponding to the methoxy (B1213986) (O-CH₃) protons and a singlet for the diazo (CH-N₂) proton. |

| ¹³C NMR | Resonances for the methoxy carbon, the diazo carbon, and the carbonyl carbon. |

| IR Spectroscopy | A strong absorption band characteristic of the diazo group (N≡N stretching), typically around 2100 cm⁻¹, and a strong band for the carbonyl group (C=O stretching) of the ester. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed. A common fragmentation pattern involves the loss of a nitrogen molecule (N₂), resulting in a prominent [M-28]⁺ peak.[5] Other fragments may include the loss of the methoxy group ([M-31]⁺) or the entire carbomethoxy group ([M-59]⁺). |

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[2]

-

Toxicity : It is toxic if inhaled, ingested, or absorbed through the skin.[1]

-

Explosivity : As a diazo compound, it is thermally unstable and can decompose violently or detonate upon rapid heating (temperatures should not exceed 50 °C), shock, or exposure to strong acids.[1][2][3]

-

Storage : It should be stored in a cool, dark place, and used as soon as possible after preparation.[3]

Synthesis of this compound

This compound is commonly synthesized by the diazotization of methyl glycinate (B8599266) hydrochloride.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl glycinate hydrochloride

-

Sodium nitrite (B80452) (NaNO₂)

-

5% aqueous solution of sulfuric acid (H₂SO₄)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

5% aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

-

In a four-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of methyl glycinate hydrochloride in water is mixed with methylene chloride.

-

The flask is cooled to -5 °C in an ice-salt bath.

-

An ice-cold aqueous solution of sodium nitrite is added to the stirred mixture.

-

The temperature is further lowered, and a 5% aqueous solution of sulfuric acid is added dropwise from the dropping funnel, maintaining the temperature below 0 °C.

-

After the addition is complete, the reaction mixture is stirred for a short period.

-

The mixture is then transferred to a pre-chilled separatory funnel. The organic (methylene chloride) layer, which is yellow-green, is separated.

-

The aqueous layer is extracted with an additional portion of methylene chloride.

-

The combined organic layers are washed with cold 5% sodium bicarbonate solution until the washings are no longer acidic, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration.

-

The solvent is removed under reduced pressure, ensuring the temperature of the water bath does not exceed 35 °C.[3] The resulting yellow oil is this compound. Due to its instability, it is often used immediately in subsequent reactions without further purification.

Caption: Synthesis of this compound via Diazotization.

Key Reactions and Mechanisms

This compound is a precursor to a metal carbene intermediate, which is central to its reactivity.

Metal-Catalyzed Cyclopropanation

One of the most important applications of this compound is the cyclopropanation of alkenes, typically catalyzed by rhodium(II) or copper(I) complexes.[1][2]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene (B11656) Materials:

-

Styrene

-

This compound

-

Dirhodium tetraacetate (Rh₂(OAc)₄)

-

Dichloromethane (CH₂Cl₂)

Procedure: [7]

-

To a solution of styrene and a catalytic amount of dirhodium tetraacetate in dichloromethane at room temperature, a solution of this compound in dichloromethane is added dropwise over a period of time.

-

The reaction mixture is stirred at room temperature until the disappearance of the diazo compound is observed (e.g., by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding methyl 2-phenylcyclopropane-1-carboxylate.

Caption: Rhodium-Catalyzed Cyclopropanation Mechanism.

X-H Insertion Reactions

This compound can undergo insertion reactions into various X-H bonds (where X = O, N, S), which are also commonly catalyzed by rhodium or copper complexes.[1][2] The insertion into an O-H bond of an alcohol, for instance, yields an α-alkoxy ester.

Experimental Protocol: Copper-Catalyzed O-H Insertion into Ethanol Materials:

-

Ethanol

-

This compound

-

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

-

Chiral ligand (e.g., a bisazaferrocene derivative for asymmetric synthesis)

-

Dichloromethane (CH₂Cl₂)

Procedure: [8]

-

In a reaction vessel, the copper catalyst and the chiral ligand are dissolved in dichloromethane.

-

Ethanol is added to the catalyst solution.

-

A solution of this compound in dichloromethane is added slowly to the reaction mixture at a controlled temperature (e.g., room temperature or below).

-

The reaction is monitored for completion.

-

Upon completion, the reaction mixture is concentrated, and the product, methyl 2-ethoxyacetate, is isolated and purified by column chromatography.

Caption: Copper-Catalyzed O-H Insertion Mechanism.

1,3-Dipolar Cycloaddition

In the absence of a metal catalyst, this compound can act as a 1,3-dipole and react with various dipolarophiles, such as electron-deficient alkenes, in a [3+2] cycloaddition to form pyrazoline derivatives.[2][9]

Experimental Protocol: 1,3-Dipolar Cycloaddition with Methyl Acrylate (B77674) Materials:

-

This compound

-

Methyl acrylate

Procedure: [9]

-

This compound is mixed with an excess of methyl acrylate.

-

The reaction mixture is stirred at room temperature or gently heated.

-

The progress of the reaction is monitored by ¹H NMR spectroscopy.

-

Upon completion, the excess methyl acrylate is removed under reduced pressure.

-

The resulting pyrazoline product can be purified by distillation or chromatography.

Caption: 1,3-Dipolar Cycloaddition of this compound.

Conclusion

This compound is a powerful reagent for the synthesis of a variety of organic compounds. Its ability to generate a carbene intermediate under mild conditions makes it an invaluable tool for constructing cyclopropanes and for forming new carbon-heteroatom bonds through insertion reactions. Furthermore, its reactivity as a 1,3-dipole provides access to heterocyclic structures. While its hazardous nature necessitates careful handling, a thorough understanding of its properties and reaction protocols allows for its safe and effective application in synthetic organic chemistry.

References

- 1. rameshrasappan.com [rameshrasappan.com]

- 2. rameshrasappan.com [rameshrasappan.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Diazonio-1-methoxyethen-1-olate | C3H4N2O2 | CID 53436957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. US2490714A - Preparation of diazoacetic esters - Google Patents [patents.google.com]

- 7. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: Synthesis of Methyl Diazoacetate from Methyl Glycinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of methyl diazoacetate from its precursor, methyl glycinate (B8599266) hydrochloride. This compound is a versatile reagent in organic synthesis, widely used for cyclopropanation, X-H insertion reactions, and as a precursor to carbenoids.[1] Its synthesis involves the diazotization of methyl glycinate, a process that, while straightforward, requires stringent safety protocols due to the toxic and explosive nature of the product. This guide details the underlying chemistry, presents various experimental protocols, summarizes quantitative data, and outlines the necessary safety precautions for handling this hazardous compound.

Reaction Overview

The synthesis of this compound is achieved through the diazotization of the primary amino group of methyl glycinate hydrochloride. This reaction is typically performed in a biphasic system at low temperatures, where an aqueous solution of sodium nitrite (B80452) is added to an acidic solution of methyl glycinate hydrochloride in the presence of an organic solvent, such as dichloromethane (B109758) or diethyl ether.[2][3] The organic solvent serves to extract the newly formed this compound from the acidic aqueous phase, which minimizes its decomposition.[2]

The overall reaction is as follows:

H₂NCH₂COOCH₃·HCl + NaNO₂ --(Acid)--> N₂CHCOOCH₃ + NaCl + 2H₂O

Experimental Protocols

Several methods for the synthesis of diazoacetate esters have been reported. The following protocols are adapted from established literature, providing detailed steps for the preparation of this compound.

Protocol 1: General Procedure using Sulfuric Acid

This protocol is adapted from a well-established method for diazoacetate esters.[1][2] Extreme caution is advised as this compound can detonate with great violence upon rapid heating. [2][3]

Materials:

-

Methyl glycinate hydrochloride

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), 5% aqueous solution

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)[3]

-

Water (deionized)

-

Dry ice/acetone bath

Equipment:

-

Four-necked round-bottom flask (2 L)

-

Mechanical stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

Nitrogen inlet tube

-

Separatory funnel (2 L)

Procedure:

-

In the four-necked flask, prepare a solution of methyl glycinate hydrochloride in water. Add methylene chloride to create a biphasic system.

-

Cool the stirred mixture to between -5°C and -9°C using a dry ice/acetone bath.[2] It is important not to cool the mixture too low, as the methylene chloride dihydrate may solidify and interfere with stirring.[2]

-

Flush the flask with nitrogen.

-

Separately, prepare an ice-cold aqueous solution of sodium nitrite. Add this solution to the reaction flask while maintaining the low temperature.

-

Slowly add the cold 5% sulfuric acid solution from the dropping funnel over a period of approximately 3 minutes. The temperature should be carefully monitored and kept below 0°C to minimize yield reduction.[2][3]

-

After the addition is complete, transfer the reaction mixture to a pre-chilled separatory funnel.

-

Quickly separate the yellow-green methylene chloride layer and pour it into a cold 5% sodium bicarbonate solution. Extract the remaining aqueous layer once more with a small volume of methylene chloride.

-

Combine the organic extracts with the sodium bicarbonate solution and shake until the mixture is neutral, as confirmed by indicator paper. This step is crucial to remove any residual acid before concentrating the solution.[2]

-

Separate the golden-yellow organic layer and dry it over granular anhydrous sodium sulfate or calcium chloride for 5-10 minutes.[2][3]

-

Filter the dried solution. The bulk of the methylene chloride can be removed by distillation at reduced pressure (e.g., ~350 mm). The pot temperature must not exceed 35-50°C. [1][2]

-

The final traces of solvent should be removed under vacuum. The resulting yellow oil is this compound, which is typically pure enough for most applications.[2]

-

Storage: Store the product in dark brown bottles in a cool, secure place and use it as soon as possible.[2]

Protocol 2: Alternative Procedure using Sodium Bisulfate

This method, described in a patent, utilizes sodium bisulfate as the acid and includes a buffer.[3]

Materials:

-

Methyl glycinate hydrochloride (52.8 parts by weight)

-

Sodium nitrite (48.3 parts by weight)

-

Sodium acetate (B1210297) trihydrate (34 parts by weight, as a buffer)

-

Methylene chloride (401 parts by weight)

-

Water (200 parts by weight)

-

Sodium bisulfate monohydrate (48 parts by weight) dissolved in water (50 parts by weight)

Procedure:

-

Follow the general setup and cooling procedure as described in Protocol 1.

-

Combine methyl glycinate hydrochloride, sodium nitrite, sodium acetate trihydrate, methylene chloride, and water in the reaction vessel.

-

Slowly add the aqueous solution of sodium bisulfate monohydrate while maintaining a low temperature.

-

Upon completion, perform the workup, including neutralization and drying, as detailed in Protocol 1.

-

After careful removal of the methylene chloride solvent, the product is obtained as a yellow oil.[3] This method has reported a yield of 91%.[3]

Data Presentation

The following tables summarize the quantitative data from various reported syntheses of diazoacetate esters.

Table 1: Reactant Quantities for Diazoacetate Synthesis

| Compound | Methyl Glycinate HCl (molar eq.) | Sodium Nitrite (molar eq.) | Acid (molar eq.) | Solvent | Reference |

| Ethyl Diazoacetate | 1.0 | 1.2 | 0.5 (as 5% H₂SO₄) | Methylene Chloride | [2] |

| This compound | 1.0 (52.8 parts) | 1.75 (48.3 parts) | 0.87 (as NaHSO₄·H₂O) | Methylene Chloride | [3] |

| Ethyl Diazoacetate | 1.0 | 1.15 | Catalytic (10% H₂SO₄) | Diethyl Ether | [4] |

Table 2: Reaction Conditions and Yields

| Compound | Temperature | Reaction Time | Reported Yield | Key Notes | Reference |

| Ethyl Diazoacetate | -5°C to -9°C | ~10 minutes | 79-88% | Methylene chloride protects the product from acid. | [2] |

| This compound | Low temperature | Not specified | 91% | Uses NaHSO₄ as acid and sodium acetate as a buffer. | [3] |

| Ethyl Diazoacetate | 0°C to 2°C | Multiple extractions | ~85% | Product is extracted into ether as it is formed. | [4] |

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Diazotization Reaction Pathway

Caption: Simplified reaction pathway for diazotization.

Safety and Handling Precautions

The synthesis and handling of this compound require strict adherence to safety protocols due to its high toxicity and explosive nature.

-

Explosion Hazard: this compound is thermally unstable and can detonate violently upon rapid heating or distillation at atmospheric pressure.[1][2] Never heat the compound above 50°C.[1] All concentration steps must be performed under reduced pressure and at low temperatures.

-

Toxicity: Diazo esters are toxic and are known to cause specific sensitivity.[2] All operations must be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. A blast shield should be used during the reaction and workup.

-

Acid Handling: Use caution when handling sulfuric acid and sodium bisulfate.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Do not dispose of diazo compounds in a way that could lead to friction or shock.

References

Physical and chemical properties of methyl diazoacetate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Diazoacetate

Introduction

This compound (MDA) is a versatile and highly reactive organic compound with the chemical formula C₃H₄N₂O₂. As a member of the diazo family, it is characterized by the presence of a diazo group (=N₂), which makes it an essential reagent in organic synthesis. It serves as a key precursor for the generation of methoxycarbonyl carbenes, which are transient, highly reactive intermediates. These carbenes are pivotal in a variety of carbon-carbon bond-forming reactions, including cyclopropanations, insertion reactions, and ylide formations. This guide provides a comprehensive overview of the physical properties, chemical reactivity, experimental protocols, and safety considerations for this compound, tailored for researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties

This compound is typically a yellow liquid at room temperature and is soluble in many common organic solvents such as diethyl ether, dichloromethane (B109758), and chloroform.[1] It is known for its sensitivity to light and heat, which necessitates careful handling and storage.[2]

Physical Properties

The key physical and computational properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6832-16-2 | [2][3][4] |

| Molecular Formula | C₃H₄N₂O₂ | [2] |

| Molecular Weight | 100.08 g/mol | [2] |

| Appearance | Yellow liquid | [2] |

| Boiling Point | 39–43 °C / 10 mmHg | [1] |

| 187.47 °C (rough estimate) | [3][4] | |

| Density | 1.4457 g/cm³ (rough estimate) | [3][4] |

| Refractive Index | 1.5110 (estimate) | [3][4] |

| XLogP3 | 0.4 | [4] |

| Solubility | Diethyl ether, dichloromethane, chloroform, benzene | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for identifying and characterizing this compound. Below are the characteristic spectral data.

| Spectrum Type | Characteristic Peaks |

| Infrared (IR) | ~2110 cm⁻¹ (strong, N≡N stretch), ~1700 cm⁻¹ (strong, C=O stretch) |

| ¹H NMR | ~4.7 ppm (s, 1H, -CH=N₂), ~3.7 ppm (s, 3H, -OCH₃) |

| ¹³C NMR | ~165 ppm (C=O), ~51 ppm (-OCH₃), ~46 ppm (-CH=N₂) |

| Mass Spectrometry | Exact Mass: 100.0273 g/mol |

Note: IR and NMR values are based on typical ranges for diazoesters and may vary slightly based on solvent and instrumentation.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the diazo group, which can eliminate dinitrogen gas (N₂) upon catalysis (e.g., by transition metals like rhodium or copper) or thermolysis/photolysis to generate a highly reactive carbene intermediate.[1][5] This carbene is electrophilic and readily engages in a variety of chemical transformations.

Cyclopropanation

One of the most important applications of this compound is the cyclopropanation of alkenes.[6] The generated carbene adds across a double bond to form a cyclopropane (B1198618) ring. This reaction is often catalyzed by rhodium(II) or copper(I)/(II) complexes. The choice of catalyst can influence the stereoselectivity of the reaction.[6][7]

X-H Insertion Reactions

The carbene derived from this compound can insert into various single bonds, most commonly X-H bonds where X is an oxygen, nitrogen, or sulfur atom.[6] This reaction is highly efficient for alcohols (O-H insertion), amines (N-H insertion), and thiols (S-H insertion), providing a direct route to α-alkoxy, α-amino, and α-thio esters, respectively. These reactions are also typically catalyzed by rhodium(II) complexes.[6]

1,3-Dipolar Cycloaddition

This compound can also act as a 1,3-dipole and react with dipolarophiles, such as alkenes and alkynes, in uncatalyzed [3+2] cycloaddition reactions.[6] The reaction with electron-deficient alkynes is a common method for synthesizing substituted pyrazoles, which are important heterocyclic motifs in medicinal chemistry.

Ylide Formation

In the presence of Lewis acids or transition metal catalysts, the carbene intermediate can react with heteroatoms (like sulfur or nitrogen) in substrates to form ylides. These ylides are themselves reactive intermediates that can undergo subsequent rearrangements or cycloadditions, further expanding the synthetic utility of this compound.[1]

Experimental Protocols

Extreme caution must be exercised when handling this compound due to its thermal instability and toxicity.[8] All operations should be conducted in a well-ventilated fume hood behind a safety shield.

Protocol 1: Synthesis of this compound

This procedure is adapted from the well-established synthesis of ethyl diazoacetate from glycine (B1666218) esters.[3]

Materials:

-

Glycine methyl ester hydrochloride

-

Sodium nitrite (B80452) (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

In a multi-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve glycine methyl ester hydrochloride (1.0 eq) in water.

-

Add dichloromethane to create a biphasic system and cool the mixture to -5 °C using an ice-salt bath.

-

Prepare an ice-cold aqueous solution of sodium nitrite (1.2 eq) and add it to the reaction flask with vigorous stirring, maintaining the temperature below 0 °C.

-

Slowly add a pre-chilled 10% sulfuric acid solution dropwise. A yellow color will develop in the organic layer. Caution: Do not allow the temperature to rise above 5 °C.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Transfer the reaction mixture to a pre-chilled separatory funnel and separate the yellow organic layer.

-

Immediately wash the organic layer with ice-cold 5% sodium bicarbonate solution until the washings are neutral or basic, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and store the resulting solution of this compound in a dark bottle at low temperature (2-8 °C). Do not attempt to distill at atmospheric pressure due to its explosive nature. [2]

Protocol 2: Copper-Catalyzed Cyclopropanation of an Alkene

This is a representative protocol for the cyclopropanation of a silyl (B83357) enol ether, which can be adapted for other alkenes.[9]

Materials:

-

Alkene (e.g., 1-(trimethylsilyloxy)cyclohexene) (1.0 eq)

-

Copper(II) acetylacetonate (B107027) [Cu(acac)₂] (2 mol%)

-

This compound (1.2 eq) in a suitable solvent (e.g., ethyl acetate)

-

Anhydrous ethyl acetate (B1210297)

Procedure:

-

To a flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, add the alkene and Cu(acac)₂ catalyst.

-

Add anhydrous ethyl acetate to dissolve/suspend the reagents.

-

Heat the mixture to a gentle reflux (e.g., 90-100 °C oil bath).

-

Add the solution of this compound in ethyl acetate dropwise to the refluxing mixture over 3-4 hours. Vigorous evolution of nitrogen gas will be observed. Caution: The addition rate should be controlled to maintain a steady, non-violent effervescence.

-

After the addition is complete, continue heating for an additional hour to ensure full consumption of the diazo compound.

-

Cool the reaction mixture to room temperature.

-

The crude product can be purified by removing the solvent under reduced pressure followed by silica (B1680970) gel column chromatography.

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols.[8]

-

Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[2] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Explosivity: Diazo compounds are thermally unstable and can decompose violently, especially in concentrated form.[8] Avoid heating above 50 °C, and protect from shock, friction, and light.[8] Crude solutions are generally safer to handle than the purified substance.

-

Storage: Store solutions of this compound in a dark, cool place (refrigerator, 2-8 °C) in a vented container. It should be used as soon as possible after preparation.[2]

-

Disposal: Unused diazo compounds should be quenched by carefully adding acetic acid until nitrogen evolution ceases, followed by neutralization and disposal according to institutional guidelines.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool for synthetic chemists, particularly in the pharmaceutical industry.

-

Scaffold Synthesis: Cyclopropanation and C-H insertion reactions are powerful methods for introducing conformational rigidity and novel stereocenters into drug candidates, which can significantly impact binding affinity and metabolic stability.

-

Fragment Elaboration: It is used to modify existing molecular fragments by adding cyclopropyl (B3062369) or ester-containing side chains, enabling rapid exploration of structure-activity relationships (SAR).

-

Lead Optimization: The functional group tolerance of modern catalytic systems allows for the late-stage functionalization of complex molecules, making this compound useful in the lead optimization phase of drug discovery.

Conclusion

This compound is a reagent of significant importance in modern organic synthesis. Its ability to serve as a clean and efficient carbene precursor enables a wide range of powerful chemical transformations. While its inherent instability and toxicity demand rigorous safety precautions, a thorough understanding of its properties and careful adherence to established protocols allow researchers to safely harness its synthetic potential for the construction of complex molecules relevant to materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound|lookchem [lookchem.com]

- 5. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rameshrasappan.com [rameshrasappan.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 6832-16-2 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Methyl Diazoacetate: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Methyl diazoacetate is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a precursor to methyl carbenes. Its utility in cyclopropanation, X-H insertion reactions, and 1,3-dipolar cycloadditions makes it a valuable tool in the construction of complex molecular architectures. This guide provides a detailed overview of its molecular structure, physicochemical properties, and a standard experimental protocol for its synthesis.

Molecular Structure and Weight

This compound is an organic compound featuring a diazo group attached to the alpha-carbon of a methyl ester. The molecular formula is C₃H₄N₂O₂.[1][2][3][4][5][6] The structure is characterized by a resonance between several forms, with the most significant contributors depicting a separation of charge between the nitrogen atoms and the carbon atom of the diazo group. This electronic configuration is key to its reactivity.

The connectivity of the atoms can be represented by the SMILES notation: COC(=O)C=[N+]=[N-].[1]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference. These values are essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄N₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 100.08 g/mol | [1][4] |

| Exact Mass | 100.027277375 Da | [1][2] |

| Appearance | Yellow liquid | |

| Boiling Point | 39–43 °C at 10 mmHg; 187.47°C (rough estimate) | [2][5] |

| Density | 1.4457 g/cm³ (rough estimate) | [2][3] |

| Refractive Index | 1.5110 (estimate) | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| LogP | -0.45894 | [2] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is commonly achieved through the diazotization of glycine (B1666218) methyl ester hydrochloride.[5] The following protocol is adapted from established procedures and should be performed with extreme caution due to the potentially explosive and toxic nature of diazo compounds.[7] All operations should be conducted in a well-ventilated fume hood behind a safety shield.

Materials:

-

Glycine methyl ester hydrochloride

-

Sodium nitrite (B80452) (NaNO₂)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

5% Sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, a solution of glycine methyl ester hydrochloride in water is mixed with methylene chloride. The flask is cooled to between -5°C and -9°C using an ice-salt bath.[7]

-

Diazotization: An ice-cold aqueous solution of sodium nitrite is added to the stirred mixture.[7] Following this, cold 5% sulfuric acid is added dropwise from the funnel over a period of a few minutes, ensuring the reaction temperature does not rise significantly.[7] The reaction is typically complete when the evolution of heat ceases.

-

Extraction: The reaction mixture is promptly transferred to a cold separatory funnel. The yellow-green organic layer (methylene chloride) is separated and immediately washed with a cold 5% sodium bicarbonate solution until all traces of acid are removed (as checked with pH paper).[7] The aqueous layer is extracted again with a small portion of methylene chloride to ensure complete recovery of the product.[7]

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate.[7] The drying agent is removed by filtration. The bulk of the methylene chloride is then removed by distillation under reduced pressure, ensuring the bath temperature remains below 50°C to prevent detonation.[5][7] The final product is a yellow oil.

Caution: this compound is thermally unstable and can detonate if heated rapidly or overheated.[5] It should be stored in a cool, dark place and used as soon as possible after preparation.[7]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from glycine methyl ester hydrochloride.

Caption: Workflow for the synthesis of this compound.

References

- 1. Ethyl diazoacetate synthesis in flow [beilstein-journals.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2490714A - Preparation of diazoacetic esters - Google Patents [patents.google.com]

- 5. rameshrasappan.com [rameshrasappan.com]

- 6. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methyl Diazoacetate: A Technical Guide to Hazards and Toxicity for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl diazoacetate (MDA) is a valuable reagent in organic synthesis, primarily utilized as a precursor to carbenes for cyclopropanation and insertion reactions.[1] Despite its utility, MDA presents significant hazards, including high acute toxicity, potential for explosive decomposition, and a notable lack of comprehensive toxicological data. This guide provides an in-depth overview of the known hazards of this compound, addresses the significant gaps in the toxicological literature, and outlines the standard experimental protocols that would be employed to thoroughly characterize its toxicity. The primary takeaway for researchers is the need for extreme caution and adherence to rigorous safety protocols when handling this compound, largely due to the uncharacterized nature of its long-term health effects.

Physicochemical Properties and Reactivity

This compound is a yellow liquid soluble in many organic solvents such as diethyl ether and dichloromethane.[1] Its chemical structure, containing a diazo group adjacent to a carbonyl, is the source of both its synthetic utility and its inherent instability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6832-16-2 | [2] |

| Molecular Formula | C₃H₄N₂O₂ | [2] |

| Molecular Weight | 100.08 g/mol | [2] |

| Boiling Point | 39–43 °C at 10 mmHg | [1] |

| Appearance | Yellow liquid | [1] |

The primary reactivity of this compound involves the loss of nitrogen gas (N₂) upon thermal or photochemical stimulation to form a highly reactive carbene intermediate.[3] This carbene can then undergo a variety of synthetic transformations.[1]

Known Hazards

The handling of this compound is associated with two primary, well-documented hazards: its toxicity and its potential for explosive decomposition.

Toxicity

This compound is known to be toxic if inhaled, ingested, or absorbed through the skin.[1] However, a thorough review of publicly available safety data sheets and toxicological databases reveals a significant and critical lack of quantitative data on its acute and chronic effects. For many standard toxicological endpoints, the available information is consistently "no data available".[4]

Table 2: Summary of Available Toxicological Data for this compound

| Toxicity Endpoint | Finding | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [4] |

| Skin Corrosion/Irritation | No data available | [4] |

| Serious Eye Damage/Irritation | No data available | [4] |

| Respiratory or Skin Sensitization | No data available | [4] |

| Germ Cell Mutagenicity | No data available | [4] |

| Carcinogenicity | No data available | [4] |

| Reproductive Toxicity | No data available | [4] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | [4] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [4] |

This absence of data necessitates treating this compound as a substance with high potential for adverse health effects.

Explosivity and Thermal Instability

A significant physical hazard of this compound is its thermal instability. It has been reported to detonate if heated rapidly or to temperatures exceeding 50 °C.[5] The decomposition is highly exothermic and results in the rapid release of nitrogen gas, which can lead to a dangerous pressure buildup in closed systems. Caution should also be exercised to avoid shock.[1]

Mechanism of Toxicity: The Role of Carbene Intermediates

While specific signaling pathways for this compound toxicity have not been elucidated, the mechanism is presumed to be related to its primary reactive species: the carbene formed upon decomposition.

References

- 1. rameshrasappan.com [rameshrasappan.com]

- 2. 2-Diazonio-1-methoxyethen-1-olate | C3H4N2O2 | CID 53436957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 6832-16-2 [m.chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability and Explosive Risk of Methyl Diazoacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. Methyl diazoacetate is a hazardous substance with the potential for explosive decomposition. All handling and experimental procedures should be conducted with extreme caution, adhering to all institutional and regulatory safety protocols. The data for ethyl diazoacetate (EDA) is often used as a close analog for this compound; where such data is used, it is explicitly stated.

Executive Summary

This compound (MDA) is a versatile reagent in organic synthesis, primarily utilized for the generation of carbenes for cyclopropanation and C-H insertion reactions. Despite its utility, its application, particularly on a larger scale, is often approached with caution due to its inherent thermal instability and potential explosive properties. This guide provides a comprehensive overview of the thermal stability and explosive risks associated with this compound, presenting key quantitative data, detailed experimental protocols for hazard assessment, and workflows for understanding its decomposition and safe handling.

Thermal Stability

The thermal stability of a compound is a critical parameter for its safe handling, storage, and use in chemical reactions. For diazo compounds, thermal decomposition can be highly exothermic and can lead to a rapid increase in temperature and pressure, posing a significant explosion hazard. The thermal stability of this compound and its analogs is typically evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Thermal Stability Data

While specific quantitative thermal analysis data for this compound is limited in publicly available literature, data for its close analog, ethyl diazoacetate (EDA), is more common and provides a useful benchmark.

| Parameter | This compound (MDA) | Ethyl Diazoacetate (EDA) | Method | Reference |

| Decomposition Temperature Range (°C) | 130 - 150 | - | General Data | [1] |

| DSC Onset Temperature (°C) | Not Reported | 75 - 100 | Differential Scanning Calorimetry (DSC) | [2] |

| Heat of Decomposition (ΔHd, kJ/mol) | Not Reported | -102 (average for diazo compounds) | Differential Scanning Calorimetry (DSC) | [2] |

Note: The decomposition of diazo compounds is known to be autocatalytic in some cases, meaning the rate of decomposition can accelerate as the reaction proceeds.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For energetic materials like this compound, it is a primary tool for determining the onset temperature of decomposition and the total energy released.

Objective: To determine the onset temperature (Tonset) and heat of decomposition (ΔHd) of this compound.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo, PerkinElmer).

-

High-pressure crucibles (pans) and lids (e.g., gold-plated stainless steel) to contain gaseous decomposition products.

-

Crucible sealing press.

-

Microbalance.

Procedure:

-

Sample Preparation: In a well-ventilated fume hood and behind a blast shield, accurately weigh 1-5 mg of this compound into a high-pressure crucible.

-

Crucible Sealing: Hermetically seal the crucible using a press. This is critical to ensure that the energy released from the formation of gaseous products (primarily N₂) is accurately measured.

-

Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically 25°C.

-

Heat the sample at a constant rate, commonly 5°C/min or 10°C/min, to a final temperature well beyond the expected decomposition, e.g., 300°C.

-

Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis:

-

The onset temperature (Tonset) is determined by the intersection of the baseline with the tangent of the exothermic peak.

-

The heat of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.

-

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can identify the temperature at which decomposition begins (indicated by mass loss due to the evolution of nitrogen gas) and confirm the decomposition pathway.

Objective: To determine the decomposition temperature range and mass loss associated with the decomposition of this compound.

Apparatus:

-

Thermogravimetric Analyzer.

-

Sample pans (e.g., alumina (B75360) or platinum).

-

Microbalance.

Procedure:

-

Sample Preparation: In a fume hood, place a small amount (5-10 mg) of this compound into a TGA sample pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

-

Maintain a controlled atmosphere, typically an inert gas like nitrogen, flowing over the sample.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset of mass loss indicates the beginning of decomposition. The total mass loss should correspond to the theoretical mass of N₂ in the molecule (approx. 28% for this compound).

-

Explosive Risk Assessment

The explosive risk of a substance is characterized by its sensitivity to initiation by stimuli such as impact and friction, as well as its ability to sustain a detonation.

Quantitative Explosive Risk Data

There is a lack of specific, publicly available data on the impact sensitivity, friction sensitivity, and detonation velocity of this compound. The data for ethyl diazoacetate suggests that while it may not be readily detonable, it can be sensitive to impact.[3]

| Parameter | This compound (MDA) | Ethyl Diazoacetate (EDA) | Method | Reference |

| Impact Sensitivity (BAM Fallhammer) | Not Reported | Predicted to be impact-sensitive | Yoshida Correlation on DSC data | [2][3] |

| Friction Sensitivity (BAM Friction Tester) | Not Reported | Not Reported | - | - |

| Detonation Velocity (m/s) | Not Reported | Does not sustain detonation under test conditions | Tube detonation test | [4] |

Note: The Yoshida correlation is a method to predict impact sensitivity from DSC data. While useful, it is not a substitute for physical testing.

Experimental Protocol: BAM Impact Sensitivity Test (STANAG 4489)

This test determines the sensitivity of a substance to the stimulus of impact.

Objective: To determine the impact energy at which there is a 50% probability of initiation (H₅₀).

Apparatus:

-

BAM Fallhammer apparatus, consisting of a drop weight, anvil, and sample holder assembly.

-

Steel cylinders and guide rings.

Procedure:

-

Sample Preparation: A small, measured amount of the substance (typically around 40 mm³) is placed in the steel cylinder assembly.

-

Test Execution:

-

A drop weight (of a specified mass, e.g., 1 kg, 5 kg, or 10 kg) is released from a known height onto the sample.

-

The result is recorded as a "go" (initiation, indicated by an audible report, flash, or smoke) or a "no-go".

-

-

Staircase Method: The test is typically performed using the "staircase" method to determine the H₅₀ value. The height of the drop is increased after a "no-go" and decreased after a "go".

-

Data Analysis: The H₅₀ value is calculated statistically from the series of test results. A lower H₅₀ value indicates greater sensitivity to impact.

Experimental Protocol: BAM Friction Sensitivity Test

This test assesses the sensitivity of a substance to frictional stimuli.

Objective: To determine the lowest load at which an initiation occurs.

Apparatus:

-

BAM Friction Tester, consisting of a fixed porcelain pin and a movable porcelain plate.

-

A set of weights to apply a known load.

Procedure:

-

Sample Preparation: A small amount of the substance is spread on the porcelain plate.

-

Test Execution:

-

The porcelain pin is placed on the sample, and a specific load is applied via a weighted arm.

-

An electric motor moves the plate back and forth under the pin once over a distance of 10 mm.

-

-

Observation: The test is observed for any sign of initiation (e.g., crackling, report, or decomposition).

-

Data Analysis: The test is repeated with varying loads to find the minimum load that causes an initiation in at least one out of six trials.

Decomposition Pathway and Safe Handling

Thermal Decomposition Pathway

The primary thermal decomposition pathway for this compound involves the extrusion of molecular nitrogen (N₂) to form a highly reactive carbene intermediate.[5][6] This carbene can then undergo various secondary reactions, such as dimerization to form dimethyl maleate (B1232345) and dimethyl fumarate.

Safe Handling and Storage

Given its thermal sensitivity and potential for explosive decomposition, strict safety precautions are mandatory when working with this compound.

-

Handling:

-

Always handle this compound in a well-ventilated fume hood.[5]

-

Use personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and appropriate gloves.

-

All operations should be conducted behind a blast shield.[7]

-

Avoid heating this compound above 50°C.[5] Rapid heating can lead to detonation.

-

Avoid contact with rough surfaces, such as ground glass joints, which can initiate decomposition.[8]

-

Use non-sparking tools and ensure all equipment is properly grounded.

-

-

Storage:

-

Store in a cool, dark, and well-ventilated area, away from heat sources.

-

Store in a refrigerator or freezer in a container with a pressure-relief cap.

-

Do not store large quantities. Prepare and use the material as needed.

-

-

In Case of Spills:

-

Absorb spills with an inert material (e.g., vermiculite (B1170534) or sand) and dispose of it as hazardous waste.

-

-

Disposal:

-

Unused this compound should be decomposed safely. A common method is the slow addition to a stirred solution of a weak acid (e.g., acetic acid) in a suitable solvent.

-

Visualized Workflows

DSC Experimental Workflow

BAM Impact Test Workflow

Conclusion

This compound is a valuable synthetic tool, but its use demands a thorough understanding and respect for its hazardous properties. It is thermally unstable and should not be heated above 50°C. While it may not readily detonate, it is predicted to be sensitive to impact. All work with this compound must be performed with appropriate safety measures, including the use of personal protective equipment and blast shields. The experimental protocols and data provided in this guide serve as a foundation for a robust risk assessment, enabling researchers to utilize this compound's reactivity while minimizing the associated risks.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. etusersgroup.org [etusersgroup.org]

- 5. Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

The Genesis of a Reagent: An In-depth Technical Guide to the Discovery and History of Diazoacetic Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diazoacetic esters, particularly ethyl diazoacetate, represent a cornerstone class of reagents in organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their discovery in the late 19th century marked a significant milestone, opening new avenues for chemical transformation through carbene-mediated reactions, cycloadditions, and rearrangements. This technical guide provides a comprehensive historical account of the discovery of diazoacetic esters, chronicles the evolution of their synthetic methodologies, and presents detailed experimental protocols for their preparation. Quantitative data are summarized for comparative analysis, and key chemical pathways are illustrated to provide a deeper understanding of their chemical logic and practical application.

The Initial Discovery: A Serendipitous Synthesis

The history of diazoacetic esters begins with the German chemist Theodor Curtius . In 1883, while investigating the reactions of glycine (B1666218) ethyl ester hydrochloride with nitrous acid, Curtius successfully synthesized the first example of this compound class: ethyl diazoacetate (N=N=CHC(O)OC₂H₅).[1][2][3] This discovery was part of his broader, seminal work on diazo and azo compounds, which also led him to the discovery of hydrazine (B178648) and hydrazoic acid.[3][4][5][6]

Curtius's initial synthesis was a diazotization reaction, a process first reported by Peter Griess in 1858 in the context of aromatic amines.[7][8] Curtius ingeniously applied this chemistry to an amino acid ester, thereby creating a stable, isolable aliphatic diazo compound. This was a remarkable achievement, as aliphatic diazo compounds are often notoriously unstable. The stabilizing effect of the adjacent ester group was key to his success.

Figure 1: The foundational 1883 experiment by Theodor Curtius.

The electronic structure of diazo compounds, characterized by delocalized π electron density over the α-carbon and two nitrogen atoms, classifies them as 1,3-dipoles.[7] The structural nature of these compounds, however, was not fully understood until 1957, when isotopic labeling experiments confirmed the linear arrangement of the C-N-N moiety, resolving the debate over a possible cyclic structure.[2]

Figure 2: Key resonance contributors of diazoacetic esters.

Evolution of Synthetic Protocols

Following Curtius's work, the synthesis of ethyl diazoacetate became a standard procedure in organic chemistry. Over the decades, significant improvements have been made to enhance yield, safety, and scalability.

The Classic Curtius Method (ca. 1883)

The original method involved the slow, portion-wise addition of acid to an aqueous solution of glycine ethyl ester hydrochloride and sodium nitrite, typically in the presence of ether to extract the product as it formed.[9][10] The ether layer, containing the yellow diazo ester, was then separated, neutralized, and dried.[10] While groundbreaking, this method suffered from decomposition of the product due to its sensitivity to the aqueous acidic conditions.[11]

Improved Batch Synthesis: The Methylene (B1212753) Chloride Method

A major advancement in the synthesis was the use of water-immiscible organic solvents that could "protect" the newly formed diazoacetic ester from the acidic aqueous phase.[11][12] Methylene chloride proved to be particularly effective. This modification, detailed in Organic Syntheses, allows for the reaction to be conducted in a biphasic system where the ethyl diazoacetate is immediately extracted into the organic layer, minimizing acid-catalyzed decomposition and significantly improving yields.[12]

Modern Continuous-Flow Synthesis

Concerns over the explosive nature of diazo compounds, especially on a large scale, have driven the development of continuous-flow synthesis methods.[1][13] In this approach, small volumes of reactant solutions are continuously mixed in a microreactor, and the product is generated on demand. This technique offers superior control over reaction temperature and residence time, drastically improving safety by minimizing the amount of hazardous material present at any given moment.[13]

Figure 3: Workflow for continuous-flow synthesis of ethyl diazoacetate.

Quantitative Data Summary

The evolution of synthetic methods has led to significant improvements in yield and safety. The following tables summarize key quantitative data from various published protocols.

Table 1: Comparison of Synthetic Protocols for Ethyl Diazoacetate

| Parameter | Classic Curtius Method[10] | Methylene Chloride Method[12] | Continuous-Flow Method[13] |

| Primary Solvent | Diethyl Ether | Methylene Chloride | Methylene Chloride (Biphasic) |

| Reactants | Glycine ethyl ester HCl, NaNO₂, H₂SO₄ | Glycine ethyl ester HCl, NaNO₂, H₂SO₄ | Glycine ethyl ester HCl, NaNO₂ |

| Temperature | 0–5 °C | -9 to 0 °C | 20 °C (Optimized) |

| Reaction Time | Several hours (portion-wise) | ~3 minutes (acid addition) | 2 minutes (residence time) |

| Reported Yield | ~60-70% (typical) | 79–88% | ~95% (in-flow yield) |

| Key Feature | Initial discovery method | Improved yield via product protection | Enhanced safety and control |

Table 2: Physical and Chemical Properties of Ethyl Diazoacetate

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₆N₂O₂ | [1] |

| IUPAC Name | Ethyl 2-diazoacetate | [1] |

| CAS Number | 623-73-4 | [1] |

| Appearance | Golden yellow oil | [12] |

| Refractive Index (n_D²⁵) | 1.462 | [12] |

| Hazard Profile | Potentially explosive, toxic | [1][9][12] |

Detailed Experimental Protocols

Protocol 1: Improved Batch Synthesis via Methylene Chloride Method

Adapted from N. E. Searle, Org. Synth. 1963, 4, 424.[12]

-

Apparatus Setup: A 2-liter, four-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet tube.

-

Initial Charging: Charge the flask with a solution of 140 g (1 mole) of ethyl glycinate (B8599266) hydrochloride in 250 ml of water and 600 ml of methylene chloride.

-

Cooling: Cool the mixture to -5°C to -9°C using an acetone/dry ice bath.

-

Nitrite Addition: While stirring, add an ice-cold solution of 83 g (1.2 moles) of sodium nitrite in 250 ml of water.

-

Diazotization: Over a period of approximately 3 minutes, add 95 g of 5% (by weight) sulfuric acid from the dropping funnel, maintaining the internal temperature below 0°C.

-

Workup: After the addition is complete, transfer the reaction mixture to a cold separatory funnel. Separate the golden-yellow organic layer.

-

Neutralization: Wash the organic layer with a cold 5% sodium bicarbonate solution until all traces of acid are removed (test with indicator paper).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the bulk of the methylene chloride by distillation at reduced pressure (~350 mm). The final traces of solvent are removed at 20 mm pressure with a maximum pot temperature of 35°C to avoid decomposition.

-

Product: The resulting yellow oil (90–100 g, 79–88% yield) is sufficiently pure for most applications. Store in a dark bottle in a cool place and use promptly.

Protocol 2: Continuous-Flow Synthesis

Adapted from D. I. Lurie et al., Beilstein J. Org. Chem. 2013, 9, 1847–1855.[13]

-

Solution Preparation:

-

Solution A: Dissolve glycine ethyl ester hydrochloride (10 mmol, 1.4 g) in 5 mL of a pH 3.5 sodium acetate (B1210297) buffer.

-

Solution B: Dichloromethane.

-

Solution C: Dissolve sodium nitrite (15 mmol, 1.0 g) in 5 mL of degassed water.

-

-

Apparatus Setup: A standard microreactor setup is used, consisting of three syringe pumps, a T-mixer, a residence time unit (e.g., PFA tubing coil), and a back-pressure regulator. The output is directed to a collection flask.

-

Pumping and Mixing:

-

Pump Solution A (e.g., at 86.25 μL/min) and Solution B (e.g., at 172.5 μL/min) to a T-mixer.

-

Introduce Solution C into the flow stream just before the microreactor coil.

-

-

Reaction: The combined streams flow through the microreactor coil, which is maintained at a controlled temperature (e.g., 20°C). The residence time is determined by the total flow rate and the reactor volume (e.g., 2 minutes).

-

Collection: The biphasic output from the reactor is collected. The organic phase containing the ethyl diazoacetate can be separated using an in-line membrane separator or a standard separatory funnel for subsequent use.

Early Applications: The Büchner–Curtius–Schlotterbeck Reaction

Soon after its discovery, Curtius, along with Eduard Buchner, investigated the reactivity of ethyl diazoacetate. In 1885, they reported its reaction with aldehydes and ketones, which led to homologated ketones or epoxides.[14] This reaction, later refined by Fritz Schlotterbeck, involves the nucleophilic attack of the diazo compound on the carbonyl carbon, followed by the loss of nitrogen gas and a 1,2-rearrangement.

Figure 4: Simplified mechanism of the Büchner-Curtius-Schlotterbeck reaction.

Conclusion

From Theodor Curtius's foundational discovery in 1883 to modern, safety-engineered continuous-flow processes, the story of diazoacetic esters is one of continuous innovation.[1][13] These reagents, born from the early explorations of nitrogen chemistry, quickly became indispensable tools for organic synthesis. Their ability to act as carbene precursors has enabled countless complex molecular constructions, including cyclopropanations and X-H insertions, which are vital in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The ongoing refinement of their synthesis underscores a central theme in chemistry: the quest for more efficient, safer, and more powerful methods to build the molecules that shape our world. The legacy of Curtius's yellow oil continues to be a vibrant and essential chapter in the history of organic chemistry.

References

- 1. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]

- 2. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]

- 3. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 4. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Theodor Curtius in a chemistry laboratory - Science History Institute Digital Collections [digital.sciencehistory.org]

- 7. Diazo - Wikipedia [en.wikipedia.org]

- 8. Diazonium compound - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. US2490714A - Preparation of diazoacetic esters - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]

Spectroscopic Data of Methyl Diazoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl diazoacetate (C₃H₄N₂O₂), a versatile reagent in organic synthesis. Due to its unique electronic structure, spectroscopic analysis is crucial for confirming its identity and purity. This document summarizes its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, provides standard experimental protocols for data acquisition, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. The data is compiled from typical values for its constituent functional groups and analogous compounds, providing a reliable reference for characterization.

Table 1: ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is simple, characterized by two singlets corresponding to the methoxy (B1213986) and the α-diazo protons.

| Proton Environment | Multiplicity | Approximate Chemical Shift (δ) in ppm |

| -OCH₃ (Methoxy) | Singlet | 3.7 - 3.8 |

| -CH N₂ (Methine) | Singlet | 4.7 - 5.0 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides confirmation of the three distinct carbon environments within the molecule.

| Carbon Environment | Approximate Chemical Shift (δ) in ppm |

| -OC H₃ (Methoxy) | 50 - 52 |

| -C HN₂ (Diazo Carbon) | 45 - 48 |

| -C =O (Carbonyl) | 165 - 168 |

Note: Spectra are typically broadband proton-decoupled, and chemical shifts are referenced to TMS at 0.00 ppm in a deuterated solvent like CDCl₃.

Table 3: IR Spectroscopic Data

The infrared spectrum of a diazoacetate is distinguished by two very strong and characteristic absorption bands: the N≡N stretch of the diazo group and the C=O stretch of the ester. The data presented is based on the closely related homolog, ethyl diazoacetate, and is expected to be nearly identical for the methyl ester.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Diazo (-N₂) | N≡N Stretch | 2105 - 2115 | Strong, Sharp |

| Carbonyl (C=O) | C=O Stretch | 1690 - 1710 | Strong |

| C-O Stretch | Ester C-O Stretch | 1300 - 1350 | Strong |

| C-H Stretch | sp³ C-H | 2950 - 3000 | Medium |

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible spectroscopic data. The following protocols outline standard procedures for NMR and FT-IR analysis of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1] Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Transfer : Filter the solution into a clean, standard 5 mm NMR tube to a minimum height of 4-5 cm to ensure it is within the detection region of the NMR coil.[1]

-

Instrumentation : Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.

-

Data Acquisition :

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 or more) and a longer acquisition time are typically required to obtain a spectrum with adequate signal intensity.[1]

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to obtain the final NMR spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of a pure liquid sample using salt plates.

-

Sample Preparation : As this compound is a liquid, the neat liquid film method is most appropriate. Place a single small drop of the compound onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[2]

-

Film Formation : Place a second salt plate on top of the first and gently press and rotate the plates together to create a thin, uniform liquid film between them. The film should be free of air bubbles.[2]

-

Background Spectrum : Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (primarily H₂O and CO₂). This background spectrum will be automatically subtracted from the sample spectrum.

-

Sample Analysis : Place the salt plate assembly into the sample holder in the spectrometer's beam path.

-

Data Acquisition : Acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum, which is plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning : After analysis, immediately disassemble the salt plates and clean them thoroughly with a dry, appropriate solvent (e.g., anhydrous dichloromethane (B109758) or isopropanol) and store them in a desiccator to prevent damage from atmospheric moisture.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, from sample preparation to final data analysis and structural confirmation.

References

A Technical Guide to Commercial Methyl Diazoacetate for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available methyl diazoacetate, a critical reagent in organic synthesis, particularly for the construction of cyclopropanes and heterocycles. This document outlines key suppliers, available specifications, safety and handling protocols, and detailed experimental procedures for its application in common synthetic transformations.

Commercial Availability and Specifications

This compound is available from a range of chemical suppliers, primarily offered in research to bulk quantities. Purity levels are typically ≥95% or ≥99%. While pricing is subject to change and varies by supplier and quantity, researchers can expect to source this reagent from the following reputable vendors.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Zhejiang Jiuzhou Pharmaceutical Co., Ltd. | 99% | 6832-16-2 | C₃H₄N₂O₂ | 100.08 |

| LookChem | 99% (from raw suppliers) | 6832-16-2 | C₃H₄N₂O₂ | 100.077 |

| Smolecule | In Stock | 6832-16-2 | C₃H₄N₂O₂ | 100.08 |

| AChemBlock | 95% (product discontinued) | 6832-16-2 | C₃H₄N₂O₂ | 100.08 |

| Weifang Yangxu Group Co., Ltd. | 99% | 6832-16-2 | C₃H₄N₂O₂ | 100.08 |

Note: Availability and product specifications should always be confirmed directly with the supplier. A Certificate of Analysis (CoA) should be requested to verify the purity and identity of the purchased material.

Table 2: Typical Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Yellow liquid |

| Boiling Point | ~187.5 °C (rough estimate)[1] |

| Density | ~1.446 g/cm³ (rough estimate)[1] |

| Refractive Index | ~1.511 (estimate)[1] |

| Solubility | Soluble in many organic solvents (e.g., dichloromethane (B109758), diethyl ether) |

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with extreme caution by trained personnel in a well-ventilated chemical fume hood.[2]

Key Hazards:

-

Toxicity: Toxic if inhaled, ingested, or absorbed through the skin.[3]

-

Explosivity: Thermally unstable and can detonate with shock or upon heating (temperatures >50 °C).[2] It is crucial to avoid distillation of the neat material.

-

Irritant: Causes skin and serious eye irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a fume hood is mandatory. If there is a risk of inhalation, a respirator may be necessary.

Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

-

Keep the container tightly closed.

-

Store separately from acids and bases.

Disposal:

-

Dispose of waste in accordance with local, regional, and national regulations.

-

Unused material should be treated as hazardous waste.

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent primarily used for the generation of methyl carbenoate, a carbene intermediate that undergoes various transformations. The two most prominent applications are rhodium-catalyzed cyclopropanation and 1,3-dipolar cycloaddition reactions.

Rhodium(II)-Catalyzed Cyclopropanation of Alkenes

This reaction is a powerful method for the synthesis of cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules. The reaction proceeds via the formation of a rhodium-carbene intermediate.[5]

Caption: General workflow for a typical rhodium(II)-catalyzed cyclopropanation reaction.

This protocol is adapted from established procedures in the chemical literature.

Materials:

-

This compound

-

Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware, syringe pump

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add rhodium(II) acetate dimer (0.01 mmol, 1 mol%) and anhydrous dichloromethane (10 mL).

-

Add styrene (1.0 mmol, 1.0 equiv) to the flask and stir the resulting solution at room temperature.

-

In a separate syringe, prepare a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL).

-

Using a syringe pump, add the this compound solution to the stirred reaction mixture over a period of 4 hours.

-

After the addition is complete, continue to stir the reaction at room temperature for an additional 1 hour, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the corresponding methyl 2-phenylcyclopropane-1-carboxylate.

1,3-Dipolar Cycloaddition

This compound can also act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like pyrazolines and pyrazoles.[2]

Caption: Simplified representation of a concerted [3+2] cycloaddition mechanism.

This protocol is a representative procedure based on literature precedents.

Materials:

-

Electron-rich alkene (e.g., an enamine or vinyl ether)

-

This compound

-

Anhydrous solvent (e.g., toluene (B28343) or chloroform)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

Procedure:

-

In a clean, dry flask under an inert atmosphere, dissolve the electron-rich alkene (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (10 mL).

-

Add this compound (1.1 mmol, 1.1 equiv) to the solution at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the dipolarophile.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the desired pyrazoline derivative.

Conclusion